molecular formula C8H4Cl2N2 B1367037 2,7-Dichloroquinazoline CAS No. 67092-19-7

2,7-Dichloroquinazoline

Cat. No. B1367037
CAS RN: 67092-19-7
M. Wt: 199.03 g/mol
InChI Key: CBPZMPNJBUJQQY-UHFFFAOYSA-N
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Description

2,7-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 . It has a molecular weight of 199.04 . This compound belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The InChI code for 2,7-Dichloroquinazoline is 1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H . This code provides a specific identifier for the molecular structure of the compound.

Scientific Research Applications

1. Anticancer Properties

2,7-Dichloroquinazoline derivatives have been explored for their potential anticancer properties. For instance, quinazolinone Schiff base derivatives demonstrated significant inhibition of MCF-7 cell viability, suggesting their effectiveness in inducing apoptosis in breast cancer cells through both intrinsic and extrinsic pathways (Zahedifard et al., 2015). Another study focused on indole-aminoquinazoline hybrids, which showed cytotoxicity against various cancer cell lines and induced apoptosis, highlighting the role of 2,7-Dichloroquinazoline in cancer treatment (Mphahlele et al., 2018).

2. Antimicrobial and Antiviral Activities

Compounds derived from 2,7-Dichloroquinazoline have shown potential as antimicrobial and antiviral agents. A study reported the synthesis of 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus, indicating the broad-spectrum antimicrobial potential of these compounds (Marvadi et al., 2019).

3. Photophysical and Electrochemical Studies

The photophysical and electrochemical properties of 2,7-Dichloroquinazoline derivatives have been explored, suggesting applications in material science. A study conducted on novel 2,3-dihydroquinazolin-4(1H)-ones revealed insights into their optical properties, which could have implications in the development of new materials with specific photophysical characteristics (Kamble et al., 2017).

4. Neurodegenerative Diseases

Certain derivatives of 2,7-Dichloroquinazoline, like PBT2, have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. PBT2's ability to modulate metal ion concentrations in the brain suggests its utility in neurodegenerative conditions (Summers et al., 2020).

properties

IUPAC Name

2,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPZMPNJBUJQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313937
Record name 2,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichloroquinazoline

CAS RN

67092-19-7
Record name 2,7-Dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67092-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL three neck round bottom flask, 7-chloroquinazolin-2-ol (19 g, 105.55 mmol) was suspended in freshly distilled POCl3 (190 mL) at rt. The resulting suspension was heated to 110° C. for 4 h. On completion of reaction, the reaction mixture was cooled to rt and concentrated under reduced pressure. The residue obtained was diluted with ethyl acetate (200 mL) and cold water (200 mL). The organic layer was separated and the aqueous phase was re-extracted with ethyl acetate (500 mL×2). The combined EtOAc extract was washed with brine and concentrated under reduced pressure. The residue (pale brown) obtained was purified by silica gel (60-120 mesh) column chromatography and gradient elution with 12-20% ethyl acetate-hexanes gave 2,7-dichloroquinazoline as a pale yellow solid. Yield: 7 g (33.5%). LCMS (ESI, m/z): 199 (M+1)+.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
190 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Wipf, KM George - Synlett, 2010 - thieme-connect.com
The regioselective palladium-catalyzed cross-coupling reactions of 2, 4, 7-trichloroquinazoline with various aryl-and heteroarylboronic acids are reported. An efficient, sequential …
Number of citations: 16 www.thieme-connect.com
KM George Rosenker - 2014 - d-scholarship.pitt.edu
The first two sections of this dissertation describe the development of a regioselective palladium-catalyzed cross-coupling strategy to access highly functionalized heterocycles. This …
Number of citations: 2 d-scholarship.pitt.edu

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